

Quantifying Caspase-3 Activity with Z-Tpe-2devd: Application Notes and Protocols

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Compound of Interest

Compound Name: Z-Tpe-2devd

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Introduction

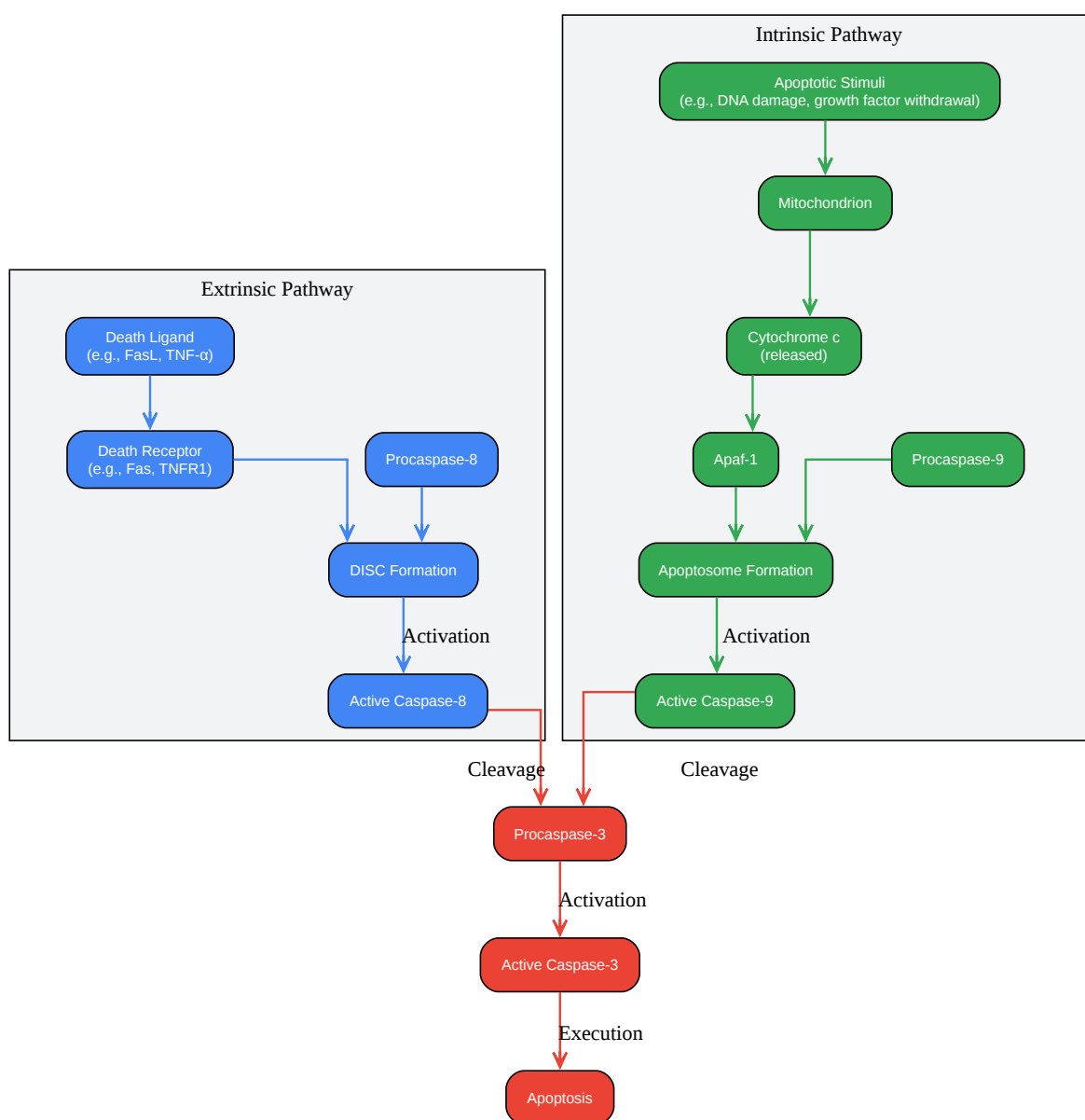
Caspase-3 is a critical executioner caspase in the apoptotic pathway, playing a central role in the dismantling of the cell.[1][2] Its activation is a hallmark of apoptosis, making it a key target for drug discovery and development in areas such as oncology and neurodegenerative diseases. Accurate quantification of caspase-3 activity is therefore essential for assessing the efficacy of therapeutic agents and understanding the mechanisms of cell death. **Z-Tpe-2devd** is a novel fluorescent probe designed for the specific and sensitive detection of caspase-3 activity. This probe utilizes the principle of Aggregation-Induced Emission (AIE), offering a "light-up" signal upon cleavage by active caspase-3, thereby minimizing background fluorescence and enhancing signal-to-noise ratios.

The **Z-Tpe-2devd** probe consists of a tetraphenylethene (TPE) core, a fluorogen with AIE characteristics, conjugated to the caspase-3 specific recognition sequence, Asp-Glu-Val-Asp (DEVD).[3] In its intact state, the probe is soluble and exhibits minimal fluorescence. Upon cleavage of the DEVD peptide by active caspase-3, the resulting TPE fragment becomes insoluble and aggregates, leading to a significant increase in fluorescence intensity.[3]

These application notes provide a detailed protocol for the quantification of caspase-3 activity in cell lysates using the **Z-Tpe-2devd** probe.

Signaling Pathway of Caspase-3 Activation

Caspase-3 is typically present in the cell as an inactive zymogen, procaspase-3. Its activation is triggered by upstream initiator caspases, primarily caspase-8 and caspase-9, through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

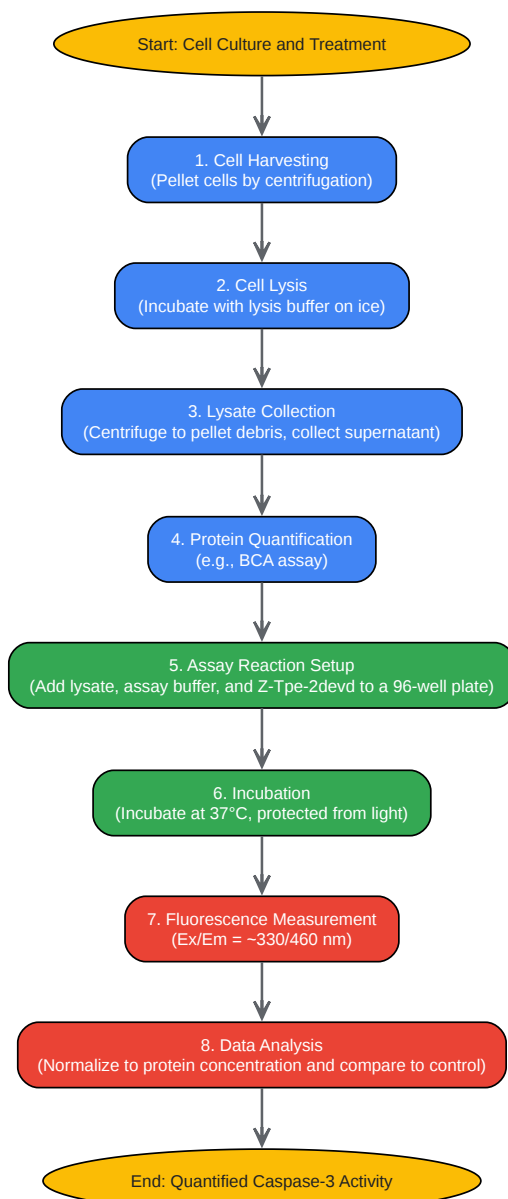


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Figure 1: Caspase-3 activation signaling pathways.

Experimental Workflow for Caspase-3 Activity Assay

The quantification of caspase-3 activity using **Z-Tpe-2devd** involves a straightforward workflow encompassing sample preparation, the enzymatic reaction, and signal detection.



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Figure 2: Experimental workflow for **Z-Tpe-2devd** assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, but can be scaled as needed.

Materials:

- **Z-Tpe-2devd** probe
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
- 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)
- DMSO
- Phosphate-buffered saline (PBS)
- Treated and untreated cell cultures
- 96-well black, clear-bottom microplate
- Microplate reader with fluorescence detection capabilities

Procedure:

1. Reagent Preparation:

- **Z-Tpe-2devd** Stock Solution: Prepare a 10 mM stock solution of **Z-Tpe-2devd** in DMSO. Store at -20°C, protected from light.
- Cell Lysis Buffer: Prepare fresh or thaw a previously prepared stock solution. Keep on ice.
- 2x Reaction Buffer: Prepare fresh or thaw a previously prepared stock solution. Keep on ice.

2. Sample Preparation (Cell Lysate):

- Induce apoptosis in your cell line of choice using a known method. For a negative control, maintain an untreated cell culture.
- Harvest approximately $1-5 \times 10^6$ cells by centrifugation at 500 x g for 5 minutes.
- Wash the cell pellet once with ice-cold PBS and centrifuge again.

- Resuspend the cell pellet in 50 μ L of ice-cold Cell Lysis Buffer.
- Incubate the cell suspension on ice for 10-15 minutes.
- Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.
- Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
- Normalize the protein concentration of all samples with Cell Lysis Buffer to a final concentration between 1-4 mg/mL.

3. Caspase-3 Activity Assay:

- In a 96-well black microplate, add the following to each well:
 - 50 μ L of cell lysate (containing 50-200 μ g of protein)
 - 50 μ L of 2x Reaction Buffer
- Prepare a working solution of **Z-Tpe-2devd** by diluting the stock solution in 2x Reaction Buffer to a final concentration of 20 μ M.
- Add 5 μ L of the 20 μ M **Z-Tpe-2devd** working solution to each well (final concentration in well will be approximately 0.95 μ M).
- Incubate the plate at 37°C for 1-2 hours, protected from light.
- Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 460 nm.

4. Data Analysis:

- Subtract the background fluorescence (from a well with no lysate) from all readings.
- Normalize the fluorescence intensity of each sample to its protein concentration.

- Calculate the fold-increase in caspase-3 activity by comparing the normalized fluorescence of the treated samples to the untreated control.

Quantitative Data Summary

The following table provides a representative example of data that can be obtained using the **Z-Tpe-2devd** caspase-3 assay. In this example, Jurkat cells were treated with an apoptosis-inducing agent for 4 hours.

Sample Condition	Protein Concentration (mg/mL)	Raw Fluorescence Units (RFU)	Normalized Fluorescence (RFU/mg protein)	Fold Increase in Caspase-3 Activity
Untreated Control	2.1	1500	714	1.0
Treated Sample 1	2.0	12500	6250	8.8
Treated Sample 2	2.2	14000	6364	8.9
Treated Sample + Caspase-3 Inhibitor (Z-DEVD-FMK)	2.1	1800	857	1.2

Conclusion

The **Z-Tpe-2devd** probe, with its aggregation-induced emission properties, provides a highly sensitive and specific method for the quantification of caspase-3 activity. The "light-up" nature of the probe upon cleavage minimizes background signal and simplifies the assay procedure. The detailed protocol and workflow provided in these application notes offer a robust framework for researchers in academia and industry to accurately assess apoptosis and evaluate the efficacy of novel therapeutic compounds targeting the apoptotic pathway.

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